,3,5-Trimethyl-1H-pyrazole-4-carbonitrile holds potential applications in medicinal chemistry due to the presence of the pyrazole ring, a common heterocyclic scaffold found in various bioactive molecules. Studies suggest its possible activity against various diseases, including:
Research indicates the potential of 1,3,5-trimethyl-1H-pyrazole-4-carbonitrile derivatives as anti-cancer agents. A study published in the European Journal of Medicinal Chemistry explored its potential to inhibit cyclin-dependent kinases (CDKs), enzymes involved in cell cycle regulation. The results showed promising antiproliferative activity against various cancer cell lines [].
Studies suggest that 1,3,5-trimethyl-1H-pyrazole-4-carbonitrile derivatives might possess neuroprotective properties. Research published in Neuropharmacology investigated its potential to modulate neurotransmitter receptors and enzymes linked to neurodegenerative diseases like Alzheimer's and Parkinson's. The findings indicated potential neuroprotective effects [].
The compound's structure makes it a valuable building block for synthesizing various complex molecules. Its reactive sites allow for further functionalization, enabling the creation of diverse chemical libraries for drug discovery and material science applications.
Limited research suggests the potential application of 1,3,5-trimethyl-1H-pyrazole-4-carbonitrile in material science. Studies have explored its use in the development of functional materials with specific properties, such as:
Research suggests that incorporating 1,3,5-trimethyl-1H-pyrazole-4-carbonitrile into polymer matrices could lead to the development of selective and sensitive chemical sensors [].
Studies have investigated the potential application of 1,3,5-trimethyl-1H-pyrazole-4-carbonitrile derivatives in organic electronics due to their interesting electrical properties [].
1,3,5-trimethyl-1H-pyrazole-4-carbonitrile is a heterocyclic organic compound characterized by its pyrazole ring structure. The molecular formula of this compound is C₇H₉N₃, and it has an average mass of 135.17 g/mol . The structure consists of a pyrazole ring with three methyl groups at positions 1, 3, and 5, and a cyano group (-C≡N) at position 4. This configuration contributes to its unique chemical properties and potential biological activities.
No information regarding a specific mechanism of action for 1,3,5-Trimethyl-1H-pyrazole-4-carbonitrile is found in current research. However, pyrazoles can exhibit various biological activities depending on the substituents present. Their aromatic character and ability to form hydrogen bonds allow them to interact with proteins and enzymes, potentially leading to diverse effects [].
In synthetic chemistry, 1,3,5-trimethyl-1H-pyrazole-4-carbonitrile can be formed through reactions involving other pyrazole derivatives or through direct nitrilation of 1,3,5-trimethyl-1H-pyrazole .
Research has indicated that 1,3,5-trimethyl-1H-pyrazole-4-carbonitrile exhibits notable biological activities. Its derivatives have been studied for their potential as anti-inflammatory agents and in the treatment of various diseases. The presence of the cyano group is particularly significant as it often enhances biological activity by influencing the compound's interaction with biological targets .
The synthesis of 1,3,5-trimethyl-1H-pyrazole-4-carbonitrile can be achieved through several methods:
1,3,5-trimethyl-1H-pyrazole-4-carbonitrile finds applications in various fields:
The interaction studies of 1,3,5-trimethyl-1H-pyrazole-4-carbonitrile focus on its binding affinity with various biological targets. These studies reveal insights into how this compound interacts with enzymes and receptors, contributing to its pharmacological profile. The cyano group plays a crucial role in these interactions by forming hydrogen bonds or participating in π-stacking with aromatic residues in proteins .
Several compounds share structural similarities with 1,3,5-trimethyl-1H-pyrazole-4-carbonitrile. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-methyl-3-pyrazole-4-carbonitrile | Methyl at position 1 | Less steric hindrance; different biological activity |
| 3-methyl-1H-pyrazole-4-carbonitrile | Methyl at position 3 | Different substitution pattern affecting reactivity |
| 4-amino-1H-pyrazole | Amino group at position 4 | Enhanced solubility; different interaction profile |
The unique arrangement of methyl groups at positions 1, 3, and 5 distinguishes 1,3,5-trimethyl-1H-pyrazole-4-carbonitrile from other pyrazoles by potentially enhancing both lipophilicity and biological activity.
The synthesis of pyrazole derivatives has evolved significantly over the years, moving from classical approaches to more sophisticated methods that offer enhanced regioselectivity and efficiency. Traditional methods for pyrazole synthesis include the Knorr pyrazole synthesis (reaction between hydrazines and β-dicarbonyl compounds) and various cyclocondensation reactions. As noted in recent literature, "The most common and classic synthesis of ring-forming pyrazoles is the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines (Knorr synthesis)".
For 1,3,5-trimethyl-1H-pyrazole-4-carbonitrile specifically, several regioselective methodologies have been developed:
The general structure and chemical properties of 1,3,5-trimethyl-1H-pyrazole-4-carbonitrile include:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₉N₃ |
| Molecular Weight | 135.17 g/mol |
| CAS Number | 108161-13-3 |
| Appearance | Solid powder |
| Solubility | Soluble in organic solvents (DMSO, ethanol) |
Michael-type addition reactions represent a powerful approach for the functionalization and synthesis of pyrazole derivatives, including compounds structurally related to 1,3,5-trimethyl-1H-pyrazole-4-carbonitrile. This methodology is particularly valuable for installing functional groups at specific positions of the pyrazole ring with high regioselectivity.
A notable example relevant to the synthesis of cyano-substituted pyrazoles involves the reaction between (ethoxymethylene)malononitrile and various hydrazines. Studies have demonstrated that this approach yields 5-amino-1-aryl-1H-pyrazole-4-carbonitriles with excellent regioselectivity. The method involves a one-step procedure in which the initial Michael-type addition is followed by an intramolecular cyclization, eliminating the need for isolating intermediates.
The proposed mechanism for this reaction follows a sequential pathway:
For the synthesis of 1,3,5-trimethyl-1H-pyrazole-4-carbonitrile, this approach can be modified using methylhydrazine instead of aryl hydrazines, followed by appropriate methylation strategies to introduce the additional methyl groups at positions 3 and 5.
Table 1: Comparison of yields in the synthesis of various pyrazole-4-carbonitriles via Michael addition
| Entry | Hydrazine Reagent | Product | Yield (%) |
|---|---|---|---|
| 1 | Phenylhydrazine | 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | 84 |
| 2 | 4-Fluorophenylhydrazine | 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile | 47 |
| 3 | (Perfluorophenyl)hydrazine | 5-Amino-1-(perfluorophenyl)-1H-pyrazole-4-carbonitrile | 63 |
| 4 | 4-(Trifluoromethyl)phenylhydrazine | 5-Amino-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbonitrile | 67 |
| 5 | Methylhydrazine* | 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile | 72-85* |
*Estimated yield based on similar reactions; actual yields may vary based on specific reaction conditions.
Unlike natural alkaloids such as Tylophorinicine (a phenanthroindolizidine alkaloid from Tylophora species), pyrazole derivatives like 1,3,5-trimethyl-1H-pyrazole-4-carbonitrile are primarily synthetic compounds. This highlights the importance of developing efficient synthetic methodologies for these valuable structures.
The choice of solvent significantly impacts the outcome of cyclocondensation reactions for pyrazole synthesis, influencing both yield and regioselectivity. Extensive research has been conducted to optimize solvent conditions for the synthesis of compounds related to 1,3,5-trimethyl-1H-pyrazole-4-carbonitrile.
A comparative study of different solvents for the synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile from (ethoxymethylene)malononitrile and phenylhydrazine revealed significant differences in reaction efficiency. The study evaluated trifluoroethanol (TFE), ethanol (EtOH), methanol (MeOH), and tetrahydrofuran (THF) as potential solvents.
Table 2: Effect of solvent on the synthesis of pyrazole-4-carbonitriles
| Entry | Solvent | Time (min) | Yield (%) | Solvent Type |
|---|---|---|---|---|
| 1 | TFE | 30 | 93 (84)* | Protic, fluorinated |
| 2 | EtOH | 30 | 89 (84)* | Protic |
| 3 | THF | 30 | 45 | Aprotic |
| 4 | MeOH | 30 | 58 | Protic |
*Values in parentheses represent isolated yields.
Several key observations emerge from these data:
For the synthesis of 1,3,5-trimethyl-1H-pyrazole-4-carbonitrile, these findings suggest that ethanol would be an excellent solvent choice, offering a balance of high yield and practical considerations. The role of the solvent extends beyond mere dissolution of reactants—it actively participates in:
Further investigations have revealed that solvent effects are more pronounced with electron-deficient hydrazines, which is relevant when considering the synthesis of various substituted pyrazole derivatives. Temperature control is also crucial for optimizing regioselectivity, with lower temperatures generally favoring more selective reactions.
Multicomponent reactions (MCRs) have revolutionized heterocyclic synthesis by enabling the efficient construction of complex molecular scaffolds in a single operation. For pyrazole synthesis, including 1,3,5-trimethyl-1H-pyrazole-4-carbonitrile derivatives, MCRs offer significant advantages over traditional stepwise approaches.
As noted in the literature, "The sequencing of multicomponent reactions (MCRs) and subsequent cyclization reactions is a powerful stratagem for the rapid synthesis of diverse heterocyclic scaffolds". This approach, often referred to as the "build/couple/pair" strategy of diversity-oriented synthesis (DOS), enables rapid access to complex molecular architectures with enhanced structural diversity.
For pyrazole synthesis, several MCR strategies have been developed, which can be classified according to the source of the N-N fragment in the pyrazole ring:
Table 3: Multicomponent reaction strategies for pyrazole synthesis
| MCR Type | Key Components | N-N Source | Advantages | Relevant to 1,3,5-Trimethyl-1H-pyrazole-4-carbonitrile |
|---|---|---|---|---|
| Hydrazine-based MCRs | Hydrazine, carbonyl compounds, electrophiles | Hydrazine | Direct approach, wide substrate scope | High (direct precursor) |
| Hydrazone-based MCRs | Hydrazones, electrophiles, nucleophiles | Hydrazone | Enhanced regioselectivity | Moderate (requires additional steps) |
| Nitrile-based MCRs | Nitriles, hydrazines, electrophiles | Hydrazine | Direct access to 4-cyano pyrazoles | Very high (directly relevant) |
| Diazo compound MCRs | Diazo compounds, dipolarophiles | Diazo compound | Diverse substitution patterns | Low (different reaction mechanism) |
The sequencing of MCRs with post-condensation modifications is particularly valuable for accessing diverse pyrazole derivatives. For instance, the base-promoted Michael addition of N-arylhydrazones to 1,2-diaza-1,3-dienes produces β-azohydrazone adducts that can be further transformed into various pyrazole architectures. This approach strategically uses N-arylhydrazones as acyl anion equivalents (d1 synthon) and diaza-dienes as α-electrophiles (a2 synthon) of carbonyl compounds.
For the synthesis of 1,3,5-trimethyl-1H-pyrazole-4-carbonitrile specifically, a promising MCR approach involves:
Recent advances in metal-catalyzed MCRs have further expanded the synthetic potential for pyrazole derivatives. Copper and palladium catalysts have been shown to facilitate challenging transformations with improved yields and broader substrate scope. These catalytic systems enable access to highly functionalized pyrazole derivatives under milder conditions than traditional approaches.
The concept of "diversity-oriented synthesis" is particularly relevant to pyrazole chemistry, as it enables the generation of compound libraries with varied substitution patterns around a common core structure. This approach has been instrumental in identifying new lead compounds in drug discovery programs targeting diverse therapeutic areas.
Transition metals play a pivotal role in facilitating pyrazole-nitrile coupling reactions. For example, platinum complexes have been shown to mediate nitrile-pyrazole interactions through coordination-driven mechanisms. In one study, trans-[PtCl₄(EtCN)₂] reacted with 3,5-disubstituted pyrazoles to form pyrazolylimino complexes via metal-mediated nitrile-pyrazole coupling [4]. The platinum center coordinates the nitrile group, enabling nucleophilic attack by the pyrazole nitrogen, followed by elimination of ethyl cyanide (EtCN) to yield stable pyrazole-platinum complexes (Figure 1).
| Metal Complex | Pyrazole Substituents | Product | Yield (%) |
|---|---|---|---|
| trans-[PtCl₄(EtCN)₂] | 3,5-Me₂ | cis-[PtCl₄(3,5-Me₂pzH)₂] | 85 |
| trans-[PtIICl₂(EtCN)₂] | 3,5-H₂ | Mixture of pyrazole complexes | 60–75 |
The regioselectivity of these reactions is influenced by the electronic properties of the pyrazole substituents. Electron-donating methyl groups at the 3- and 5-positions enhance the nucleophilicity of the pyrazole nitrogen, favoring coupling at the nitrile carbon [4]. Conversely, electron-withdrawing groups destabilize the transition state, reducing reaction efficiency.
Regiochemical outcomes in pyrazole-nitrile cycloadditions are governed by frontier molecular orbital (FMO) interactions and steric effects. Density functional theory (DFT) studies on nitrile imine cycloadditions with acetylenes reveal that the HOMO of the nitrile imine interacts preferentially with the LUMO of the dipolarophile [6]. For 1,3,5-trimethyl-1H-pyrazole-4-carbonitrile, the nitrile group’s electron-withdrawing character polarizes the π-system, directing cycloaddition to the less hindered position.
| Dipolarophile | ΔG‡ (4-substituted, kcal/mol) | ΔG‡ (5-substituted, kcal/mol) |
|---|---|---|
| Ethyl propiolate | 18.3 | 22.1 |
| Phenylacetylene | 20.5 | 24.8 |
Scandium triflate [Sc(OTf)₃] has been identified as a Lewis acid catalyst that lowers activation barriers by coordinating to the nitrile group, thereby enhancing electrophilicity at the 4-position [6]. This computational insight aligns with experimental observations of >90% regioselectivity for 4-substituted pyrazoles in Sc(OTf)₃-catalyzed reactions.
The synthesis of 1,3,5-trimethyl-1H-pyrazole-4-carbonitrile often proceeds via spiro-pyrazoline intermediates, which undergo ring-opening elimination. Kinetic control favors the formation of the spiro-pyrazoline due to lower activation energy, while thermodynamic control drives aromatization to the pyrazole [3].
| Substituent (R) | Temp. (°C) | Lifetime (min) | Major Product |
|---|---|---|---|
| p-NO₂ | 25 | 30 | Pyrazole |
| p-OMe | 25 | 120 | Spiro-pyrazoline |
| p-NO₂ | 80 | 5 | Pyrazole |
Electron-withdrawing groups (e.g., nitro) at the para-position of the aryl ring destabilize the spiro-pyrazoline intermediate, accelerating ring-opening to the pyrazole [3]. In contrast, electron-donating groups (e.g., methoxy) stabilize the intermediate, favoring its kinetic persistence. X-ray crystallography confirms that steric congestion in the spirocyclic structure drives the elimination of small molecules (e.g., HCN), yielding the thermodynamically stable pyrazole [3].